Hexamethyldisilathiane

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 252160. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

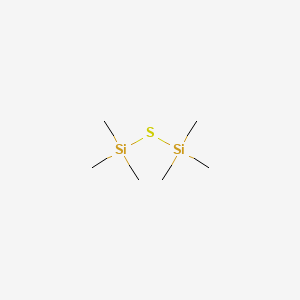

Structure

2D Structure

3D Structure

属性

IUPAC Name |

trimethyl(trimethylsilylsulfanyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18SSi2/c1-8(2,3)7-9(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLECCBFNWDXKPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)S[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18SSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063006 | |

| Record name | Hexamethyldisilathiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3385-94-2 | |

| Record name | Bis(trimethylsilyl) sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3385-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(trimethylsilyl) sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003385942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexamethyldisilthiane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disilathiane, 1,1,1,3,3,3-hexamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexamethyldisilathiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexamethyldisilathiane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(trimethylsilyl) sulfide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ6L5QJY5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hexamethyldisilathiane: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Hexamethyldisilathiane, also known as bis(trimethylsilyl) sulfide (B99878), is a versatile and indispensable reagent in modern organic and organometallic chemistry. Its utility as a mild and soluble source of sulfur has made it a valuable tool in the synthesis of a wide array of sulfur-containing compounds, including those with potential applications in drug development. This technical guide provides an in-depth overview of the synthesis and characterization of this compound, complete with detailed experimental protocols, tabulated quantitative data, and workflow visualizations to facilitate its preparation and analysis in a laboratory setting.

Introduction

This compound ((CH₃)₃Si)₂S is a colorless to pale yellow liquid with a characteristic unpleasant odor. It serves as an anhydrous and organic-soluble equivalent of sulfide ions, offering significant advantages over gaseous hydrogen sulfide or inorganic sulfide salts in many synthetic applications. Its high reactivity and compatibility with a broad range of functional groups have led to its widespread use in the thionation of carbonyl compounds, the synthesis of metal sulfides, and the preparation of various organosulfur compounds.[1][2][3][4][5]

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the reaction of a trimethylsilyl (B98337) halide, typically trimethylsilyl chloride, with an anhydrous sulfide salt.[3] Sodium sulfide is a frequently used sulfide source for this transformation.

Reaction Scheme

The overall reaction for the synthesis of this compound from trimethylsilyl chloride and sodium sulfide is as follows:

2 (CH₃)₃SiCl + Na₂S → ((CH₃)₃Si)₂S + 2 NaCl

This reaction proceeds via a nucleophilic substitution mechanism where the sulfide ion displaces the chloride from the silicon center.

Experimental Protocol: Synthesis from Sodium Sulfide and Trimethylsilyl Chloride

This protocol details a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

-

Anhydrous Sodium Sulfide (Na₂S)

-

Trimethylsilyl Chloride ((CH₃)₃SiCl), freshly distilled

-

Anhydrous Tetrahydrofuran (B95107) (THF)

-

Anhydrous Hexane

-

Nitrogen or Argon gas for inert atmosphere

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Schlenk line or similar inert atmosphere setup

-

Distillation apparatus

Procedure:

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet for inert gas. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Reaction Initiation: Under a positive pressure of nitrogen or argon, charge the flask with anhydrous sodium sulfide and anhydrous tetrahydrofuran (THF). Begin vigorous stirring to create a slurry.

-

Addition of Trimethylsilyl Chloride: Fill the dropping funnel with freshly distilled trimethylsilyl chloride. Add the trimethylsilyl chloride dropwise to the stirred slurry of sodium sulfide in THF at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, continue to heat the reaction mixture at reflux with stirring for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by gas chromatography (GC) if desired.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture under an inert atmosphere to remove the precipitated sodium chloride.

-

Wash the solid residue with anhydrous hexane.

-

Combine the filtrate and the washings.

-

-

Purification:

-

Remove the solvent from the combined filtrate under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.

-

Safety Precautions:

-

This compound is flammable and has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

-

The reagent is sensitive to moisture and will hydrolyze to release toxic hydrogen sulfide gas. It is crucial to maintain anhydrous conditions throughout the synthesis and handling.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected results from various analytical techniques.

Physical Properties

The macroscopic properties of this compound are summarized in the table below.

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Molecular Formula | C₆H₁₈SSi₂ |

| Molecular Weight | 178.44 g/mol |

| Boiling Point | 164 °C (lit.)[4][5][6] |

| Density | 0.846 g/mL at 25 °C (lit.)[4][5][6] |

| Refractive Index (n²⁰/D) | 1.4586 (lit.)[4][5][6] |

Spectroscopic Data

Spectroscopic analysis provides detailed information about the molecular structure and purity of this compound.

The ¹H NMR spectrum of this compound is expected to be very simple due to the high symmetry of the molecule. All eighteen protons of the two trimethylsilyl groups are chemically equivalent.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~0.4 | Singlet | 18H | Si-(CH ₃)₃ |

Note: The exact chemical shift may vary slightly depending on the solvent used.

Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum of this compound will display a single signal corresponding to the six equivalent methyl carbons.

| Chemical Shift (δ) ppm | Assignment |

| ~5.0 | Si-(C H₃)₃ |

Note: The exact chemical shift may vary slightly depending on the solvent used.

The IR spectrum of this compound is characterized by absorptions corresponding to the vibrations of the Si-C and C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2955 | Strong | C-H asymmetric stretching |

| ~2897 | Medium | C-H symmetric stretching |

| ~1250 | Strong | Si-CH₃ symmetric deformation |

| ~840 | Strong | Si-C stretching |

| ~690 | Medium | Si-C stretching |

| ~470 | Medium | Si-S-Si asymmetric stretching |

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 178 | Moderate | [M]⁺ (Molecular ion) |

| 163 | High | [M - CH₃]⁺ |

| 73 | High | [Si(CH₃)₃]⁺ |

The fragmentation is dominated by the loss of a methyl group to form the stable [M - CH₃]⁺ ion. The trimethylsilyl cation at m/z 73 is also a prominent peak.

Visualizing the Workflow

To provide a clear overview of the synthesis and characterization process, the following diagrams illustrate the key steps.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the characterization of this compound.

Applications in Drug Development and Research

This compound's primary role in drug development and broader chemical research is as a versatile sulfur-transfer reagent.[2] Its applications include:

-

Thionation of Carbonyls: Conversion of aldehydes, ketones, esters, and amides to their corresponding thiocarbonyl compounds. This is a fundamental transformation in the synthesis of thioamides and other sulfur-containing heterocycles, which are scaffolds in many biologically active molecules.

-

Synthesis of Sulfides: It can be used to prepare a variety of organic and inorganic sulfides.[3]

-

Precursor to other Sulfur Reagents: this compound can be used to generate other useful sulfur-containing reagents in situ.

The ability to introduce sulfur into organic molecules under mild conditions is of significant interest in medicinal chemistry, as sulfur-containing functional groups are present in a wide range of pharmaceuticals and can modulate the biological activity and pharmacokinetic properties of drug candidates.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol, tabulated physical and spectroscopic data, and clear workflow diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The reliable synthesis and thorough characterization of this important reagent are crucial for its effective application in the advancement of chemical synthesis and the discovery of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 3. Bis(trimethylsilyl)sulfide - Wikipedia [en.wikipedia.org]

- 4. Bis(trimethylsilyl) Sulfide | CymitQuimica [cymitquimica.com]

- 5. BIS(TRIMETHYLSILYL) SULFIDE | 3385-94-2 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Hexamethyldisilathiane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the physical, chemical, and reactive properties of Hexamethyldisilathiane, a versatile sulfurating agent in modern organic synthesis.

Introduction

This compound, systematically known as 1,1,1,3,3,3-hexamethyldisilathiane and often abbreviated as (TMS)₂S, is a valuable organosilicon reagent with the chemical formula C₆H₁₈SSi₂. It serves as a key sulfur source in a variety of organic transformations, finding significant application in the synthesis of complex molecules, including those of pharmaceutical interest. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its key reactions, and relevant spectral data for its characterization.

Physical and Chemical Properties

This compound is a clear to slightly yellow liquid with a characteristic stench. It is soluble in organic solvents such as tetrahydrofuran (B95107) and toluene (B28343) but is sensitive to moisture and hydrolyzes in water.[1][2][3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₈SSi₂ | [1][3] |

| Molecular Weight | 178.44 g/mol | [1][3] |

| Appearance | Clear to slightly yellow liquid | |

| Odor | Stench | |

| Density | 0.846 g/mL at 25 °C | [2][3] |

| Boiling Point | 164 °C | [2][3] |

| Refractive Index | n20/D 1.4586 | [2][3] |

| Flash Point | 23 °C (73.4 °F) - closed cup | [2] |

| Solubility | Soluble in tetrahydrofuran and toluene. Hydrolyzes in water. | |

| Stability | Moisture sensitive. |

Spectral Data

Due to the limited availability of publicly accessible spectra for this compound, representative spectral data for structurally similar compounds containing trimethylsilyl (B98337) groups are presented for reference. For instance, in the ¹H NMR of hexamethyldisilane, the methyl protons appear as a singlet. Similarly, the ¹³C NMR of hexamethyldisiloxane (B120664) shows a single peak for the methyl carbons.[4][5] The IR spectrum of hexamethyldisiloxane exhibits characteristic Si-O-Si stretches.[6][7] The mass spectrum of compounds with trimethylsilyl groups often shows a characteristic peak at m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion.[8][9][10]

| Spectroscopic Technique | Expected Characteristics for this compound |

| ¹H NMR | A single peak in the upfield region (δ 0-1 ppm) corresponding to the 18 equivalent protons of the two trimethylsilyl groups. |

| ¹³C NMR | A single peak in the upfield region corresponding to the six equivalent methyl carbons of the two trimethylsilyl groups. |

| IR Spectroscopy | Characteristic peaks for C-H stretching and bending of the methyl groups, and a key Si-S-Si stretching vibration. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 178, and a prominent fragment ion at m/z = 73 corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺). |

Chemical Reactivity and Applications

This compound is primarily utilized as a potent and versatile sulfur-transfer reagent in organic synthesis. Its reactivity stems from the labile silicon-sulfur bond, which allows for the facile transfer of a sulfur atom to various electrophilic substrates. Key applications include the thionation of carbonyl compounds and the synthesis of sulfides.

Thionation of Amides and Lactams

A significant application of this compound is the conversion of amides and lactams to their corresponding thioamides and thiolactams.[2][3] This transformation is of particular importance in medicinal chemistry, as thioamides are bioisosteres of amides with altered physicochemical properties that can lead to enhanced biological activity and metabolic stability. The reaction is often facilitated by the use of an oxophilic promoter, such as phosphorus oxychloride, triphosgene, or oxalyl chloride, which activates the amide carbonyl for subsequent attack by the sulfur nucleophile.[11]

Synthesis of Diaryl Sulfides

This compound also serves as an effective sulfur source for the synthesis of diaryl sulfides, which are important structural motifs in many pharmaceuticals and functional materials.[8][12] A notable method involves a copper(I)-catalyzed cross-coupling reaction between aryl iodides and this compound.[8][12] This reaction proceeds efficiently in the presence of a catalytic amount of copper(I) iodide (CuI) and a ligand such as 1,10-phenanthroline.

Experimental Protocols

General Procedure for the Thionation of an Amide

This protocol is a general representation and may require optimization for specific substrates.

-

Reaction Setup: To a stirred solution of the amide (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere (e.g., nitrogen or argon), add the oxophilic promoter (e.g., phosphorus oxychloride, 1.1 equiv).

-

Intermediate Formation: Stir the mixture at room temperature for a designated time (typically 30 minutes to 2 hours) to allow for the formation of the Vilsmeier-type intermediate.

-

Thionation: Add this compound (1.2 equiv) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique. The reaction time can vary from a few hours to overnight.

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired thioamide.

General Procedure for the Copper-Catalyzed Synthesis of Diaryl Sulfides

This protocol is based on reported methods and may require optimization.[8][12]

-

Reaction Setup: In a reaction vessel, combine the aryl iodide (1.0 equiv), copper(I) iodide (CuI, 0.1 equiv), and a suitable ligand (e.g., 1,10-phenanthroline, 0.1 equiv) in an anhydrous solvent (e.g., DMF or toluene) under an inert atmosphere.

-

Addition of Reagents: Add this compound (0.6 equiv) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 90-120 °C) and stir for the required duration (typically 12-24 hours).

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent. Filter the mixture to remove insoluble materials. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired diaryl sulfide.

Conclusion

This compound is a highly effective and versatile reagent for the introduction of sulfur into organic molecules. Its utility in the synthesis of thioamides and diaryl sulfides, both crucial motifs in drug discovery and materials science, underscores its importance in modern organic chemistry. The experimental protocols provided herein offer a foundation for researchers to explore the synthetic potential of this valuable reagent. Further investigations into its reactivity and the development of new applications are anticipated to continue expanding its role in chemical synthesis.

References

- 1. This compound synthesis grade 3385-94-2 [sigmaaldrich.com]

- 2. ヘキサメチルジシラチアン synthesis grade | Sigma-Aldrich [sigmaaldrich.com]

- 3. ヘキサメチルジシラチアン synthesis grade | Sigma-Aldrich [sigmaaldrich.com]

- 4. Hexamethyldisilane(1450-14-2) 1H NMR [m.chemicalbook.com]

- 5. Hexamethyldisiloxane(107-46-0) 13C NMR spectrum [chemicalbook.com]

- 6. Disiloxane, hexamethyl- [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. Hexamethyldisilazane [webbook.nist.gov]

- 9. Mass spectral fragmentation of trimethylsilylated small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Hexamethyldisilazane [webbook.nist.gov]

- 12. Use of this compound for the Synthesis of Diaryl Sulfides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

A Comprehensive Technical Guide to Hexamethyldisilathiane (CAS 3385-94-2)

For Researchers, Scientists, and Drug Development Professionals

Hexamethyldisilathiane (HMDS), CAS number 3385-94-2, is a versatile organosilicon reagent with significant applications in organic synthesis.[1][2] This technical guide provides an in-depth overview of its properties, key synthetic applications, and detailed experimental protocols.

Chemical and Physical Properties

This compound, also known as Bis(trimethylsilyl) sulfide (B99878) or (TMS)₂S, is a colorless to slightly yellow liquid with a characteristic foul odor.[2][3] It is an aprotic source of sulfide and is utilized as a silylating agent and a reagent for the transfer of a sulfur atom.[1][2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3385-94-2 | [1] |

| Molecular Formula | C₆H₁₈SSi₂ | [1][2] |

| Molecular Weight | 178.44 g/mol | [1][2] |

| Appearance | Clear colorless to slightly yellow liquid | [2] |

| Boiling Point | 164 °C (lit.) | [1][2][5] |

| Density | 0.846 g/mL at 25 °C (lit.) | [1][2][5] |

| Refractive Index (n20/D) | 1.4586 (lit.) | [1][2][5] |

| Flash Point | 23 °C (73.4 °F) - closed cup | [6] |

| Solubility | Soluble in tetrahydrofuran (B95107) and toluene; hydrolyzes in water. | [2] |

| SMILES String | C--INVALID-LINK--(C)S--INVALID-LINK--(C)C | [5] |

| InChI Key | RLECCBFNWDXKPK-UHFFFAOYSA-N | [5] |

Spectroscopic Data

While specific spectra for this compound were not directly available in the search, its structural analogues provide insight into expected spectral characteristics. For Hexamethyldisiloxane (CAS 107-46-0), the ¹H NMR spectrum is straightforward, showing a single peak for the methyl protons.[7] Similarly, Hexamethyldisilazane (CAS 999-97-3) also displays a simple ¹H NMR spectrum.[8] Infrared and mass spectrometry data are also available for these related compounds.[9][10] It is anticipated that the ¹H NMR spectrum of this compound would show a single resonance for the 18 equivalent protons of the two trimethylsilyl (B98337) groups.

Key Synthetic Applications and Experimental Protocols

This compound is a key reagent in a variety of organic transformations, primarily serving as a sulfur source.[6][11]

Synthesis of Thioamides from Amides

This compound is used for the conversion of amides and lactams to their corresponding thioamides and thiolactams.[6][12] This transformation is often facilitated by the use of an oxophilic promoter to generate a Vilsmeier-type intermediate, which is then thionated in situ.[12]

Experimental Protocol:

-

Reactants: Secondary or tertiary amide or lactam.[12]

-

Reagents: this compound ((TMS)₂S), oxophilic promoter (e.g., phosphorus oxychloride, triphosgene, or oxalyl chloride).[12]

-

Procedure Outline:

Caption: Workflow for the synthesis of thioamides using this compound.

Direct Synthesis of Diallyl Sulfides from Allyl Alcohols

This compound serves as a sulfur source for the direct synthesis of diallyl sulfides from allyl alcohols in the presence of a Lewis acid catalyst.[13]

Experimental Protocol:

-

Reactants: Allyl alcohol (1.0 equivalent).[13]

-

Reagents: this compound (≈0.55 equivalents), Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.8–1.1 equivalents).[13]

-

Solvent: Dichloromethane (B109758) (CH₂Cl₂).[13]

-

Procedure Outline:

Caption: Synthesis of diallyl sulfides from allyl alcohols.

Synthesis of Transition Metal Sulfides

This compound is a valuable reagent for the low-temperature synthesis of anhydrous transition metal sulfides from metal halides.[14][15]

Experimental Protocol:

-

Reactants: Transition metal halide (e.g., TiCl₄, NbCl₅, TaCl₅, MoCl₅).[14]

-

Reagent: this compound.[14]

-

Solvent: Diethyl ether or toluene.[14]

-

Procedure Outline:

-

React the transition metal halide with this compound in an appropriate solvent (e.g., diethyl ether) at room temperature.[14]

-

This initial reaction forms a precipitate.[14]

-

The precipitate is then annealed under a hydrogen sulfide (H₂S) atmosphere at high temperatures (e.g., 800 °C) to yield the crystalline transition metal sulfide (e.g., TiS₂).[14][15]

-

Caption: General workflow for transition metal sulfide synthesis.

Bis-O-demethylation of Aryl Methyl Ethers

This compound can be employed in the demethylation of aryl methyl ethers.[4][6]

Experimental Protocol:

-

Reactants: Aryl methyl ether.

-

Reagents: this compound.

-

Note: The available search results indicate the use of this compound for this purpose but do not provide a detailed, standalone protocol. The original research paper by Hwu et al. should be consulted for specific conditions.[4][6]

Versatility in Organic Synthesis

This compound's utility stems from its ability to act as a soft nucleophile and a convenient, anhydrous source of sulfide. This dual reactivity allows it to participate in a wide range of synthetic transformations.

Caption: Applications of this compound in organic synthesis.

Safety and Handling

This compound is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[6] It reacts with water and moisture to release toxic hydrogen sulfide gas.[2][3] Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.[6] Store in a cool, dry, and well-ventilated area away from sources of ignition.[2]

This guide provides a summary of the key technical information regarding this compound. For detailed experimental procedures and safety information, it is crucial to consult the original research articles and relevant safety data sheets.

References

- 1. This compound, synthesis grade 3385-94-2 India [ottokemi.com]

- 2. BIS(TRIMETHYLSILYL) SULFIDE | 3385-94-2 [chemicalbook.com]

- 3. Bis(trimethylsilyl)sulfide - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 六甲基二硅噻吩 synthesis grade | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound synthesis grade 3385-94-2 [sigmaaldrich.com]

- 7. Hexamethyldisiloxane(107-46-0) 1H NMR spectrum [chemicalbook.com]

- 8. Hexamethyldisilazane(999-97-3) 1H NMR spectrum [chemicalbook.com]

- 9. Hexamethyldisilazane(999-97-3) IR Spectrum [chemicalbook.com]

- 10. Hexamethyldisilazane [webbook.nist.gov]

- 11. scientificlabs.ie [scientificlabs.ie]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 15. researchgate.net [researchgate.net]

(TMS)2S Reagent: A Comprehensive Technical Guide to Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trimethylsilyl) sulfide (B99878), commonly abbreviated as (TMS)2S or Hexamethyldisilathiane (HMDST), is a highly versatile and reactive organosilicon reagent that has found significant application in modern organic synthesis.[1] Its utility stems from its ability to serve as a soluble and anhydrous source of the sulfide dianion (S²⁻) equivalent, offering a milder and often more selective alternative to other sulfurating agents like hydrogen sulfide (H₂S) or Lawesson's reagent.[1][2] This guide provides an in-depth overview of the core properties, reactivity, and synthetic applications of (TMS)2S, with a focus on its utility for researchers and professionals in the field of drug development.

Core Properties of (TMS)₂S

(TMS)₂S is a colorless to pale yellow liquid characterized by a strong, unpleasant odor.[1] Its key physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₈SSi₂ | [1][3] |

| Molecular Weight | 178.44 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Foul, strong | [1] |

| Boiling Point | 163-164 °C | [1][3] |

| Density | 0.846 g/mL at 25 °C | [1][3] |

| Refractive Index (n²⁰/D) | 1.4586 | [1][3] |

| Solubility | Soluble in many organic solvents (e.g., THF, toluene (B28343), dichloromethane). Reacts with water. | [1] |

| Stability | Air and moisture sensitive; hydrolyzes to release H₂S. Should be stored under an inert atmosphere. | [1][3] |

Spectroscopic Data

While detailed spectra are often found in supplementary materials of publications, the following provides an overview of the expected spectroscopic characteristics of (TMS)₂S.

-

¹H NMR: A single sharp singlet is expected for the 18 equivalent protons of the two trimethylsilyl (B98337) groups. The chemical shift is typically observed at a low frequency (around 0.3 ppm in CDCl₃), characteristic of protons on silicon.

-

¹³C NMR: A single resonance is expected for the six equivalent methyl carbons of the trimethylsilyl groups.[4][5]

-

FTIR: The infrared spectrum will show characteristic peaks for Si-C and C-H vibrations. The absence of O-H and N-H stretches confirms the anhydrous nature of the pure reagent. The spectrum is expected to conform to its structure.[6]

Reactivity and Synthetic Applications

The reactivity of (TMS)₂S is dominated by the lability of the Si-S bond and the high affinity of silicon for oxygen and halogens.[1] This drives many of its synthetic applications, which primarily involve the transfer of a sulfur atom to an electrophilic center.

Thionation of Carbonyl Compounds

One of the most common applications of (TMS)₂S is the conversion of aldehydes and ketones to their corresponding thioaldehydes and thioketones.[1] This transformation is a key step in the synthesis of many sulfur-containing heterocycles and other organosulfur compounds.[7]

Experimental Protocol: General Procedure for the Thionation of a Ketone

-

Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the ketone (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂) or acetonitrile.

-

Reagent Addition: Add (TMS)₂S (1.1 - 1.5 eq) to the solution via syringe. For less reactive ketones, a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or CoCl₂ can be added (0.1 - 0.2 eq).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This will release H₂S gas and should be performed in a well-ventilated fume hood.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Synthesis of Sulfides

(TMS)₂S is a valuable reagent for the synthesis of both symmetrical and unsymmetrical sulfides.

-

From Alkyl Halides: Reaction with alkyl halides provides a straightforward route to dialkyl sulfides.

-

From Aryl Halides and Triflates: In the presence of a suitable catalyst, (TMS)₂S can be used to synthesize diaryl sulfides from aryl halides or triflates, which are important structural motifs in many pharmaceuticals.[8][9]

Reduction of Nitro Compounds

(TMS)₂S can function as a reducing agent, notably for the conversion of aromatic nitro compounds to the corresponding primary amines.[10] This reaction offers an alternative to traditional methods that may not be compatible with other functional groups present in the molecule.

Experimental Protocol: General Procedure for the Reduction of an Aromatic Nitro Compound

-

Setup: In a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere, combine the aromatic nitro compound (1.0 eq) and (TMS)₂S (2.0 - 3.0 eq).

-

Reaction: Heat the reaction mixture, either neat or in a high-boiling aprotic solvent (e.g., toluene or xylene), to a temperature between 100-150 °C. The reaction time can vary from a few hours to overnight.

-

Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.

-

Work-up: After cooling to room temperature, carefully add methanol (B129727) to the reaction mixture to quench any unreacted (TMS)₂S.

-

Purification: Remove the solvent under reduced pressure and purify the crude amine by column chromatography or crystallization.

Ring-Opening of Epoxides and Aziridines

The nucleophilic nature of the sulfur in (TMS)₂S allows for the ring-opening of strained three-membered rings like epoxides and aziridines. This reaction provides a convenient route to β-functionalized thiols and amines, which are valuable intermediates in organic synthesis.[11]

Applications in Drug Development

Organosulfur compounds are integral to a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities.[12][13][14] The introduction of a sulfur atom can significantly modulate a molecule's polarity, lipophilicity, metabolic stability, and ability to interact with biological targets. While direct citations of (TMS)₂S in the synthesis of currently marketed drugs are not prevalent in publicly available literature, its versatile reactivity makes it a highly valuable tool in the drug discovery and development process for creating novel sulfur-containing entities.

Synthesis of Bioactive Heterocycles

Many sulfur-containing heterocyclic scaffolds form the core of important drug molecules. (TMS)₂S can be employed in the synthesis of various heterocycles, such as thiazoles, thiophenes, and thiadiazoles, which are known to possess anticancer, antiviral, and antimicrobial properties.[8][15][16][17][18]

Lead Optimization

In the process of lead optimization, the strategic introduction of sulfur-containing functional groups can fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate. The mild and selective nature of (TMS)₂S allows for its use in late-stage functionalization, where other, harsher sulfurating agents might be incompatible with complex molecular architectures. For instance, the conversion of a ketone to a thioketone or an amide to a thioamide can alter the hydrogen bonding capacity and metabolic profile of a molecule, potentially leading to improved efficacy and reduced side effects.[7][19]

While no specific signaling pathways are directly modulated by (TMS)₂S itself, its utility lies in the synthesis of molecules that can interact with a wide range of biological targets. The organosulfur compounds synthesized using this reagent may act as enzyme inhibitors, receptor agonists or antagonists, or modulators of protein-protein interactions.

Safety and Handling

(TMS)₂S is a toxic and flammable liquid that requires careful handling in a well-ventilated fume hood.[1] It is highly sensitive to moisture and will react exothermically with water to release toxic hydrogen sulfide gas.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All reactions involving (TMS)₂S should be conducted under an inert atmosphere (e.g., argon or nitrogen).

Conclusion

Bis(trimethylsilyl) sulfide is a powerful and versatile reagent in modern organic synthesis, offering a convenient and often superior method for the introduction of sulfur into organic molecules. Its broad range of applications, from the thionation of carbonyls to the synthesis of complex sulfides and the reduction of nitro compounds, makes it an invaluable tool for synthetic chemists. For professionals in drug development, (TMS)₂S provides a gateway to novel sulfur-containing compounds with the potential for unique biological activities. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. benchchem.com [benchchem.com]

- 3. Bis(trimethylsilyl)sulfide - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. scienceopen.com [scienceopen.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of sulfur-containing heterocycles via ring enlargement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 11. Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jmchemsci.com [jmchemsci.com]

- 14. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Path to Medium-Sized Sulfur-Containing Heterocycles - ChemistryViews [chemistryviews.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and in vitro evaluation of potential anticancer activity of mono- and bis-1,2,3-triazole derivatives of bis-alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Mechanism of Sulfur Transfer from Hexamethyldisilathiane

For Researchers, Scientists, and Drug Development Professionals

Hexamethyldisilathiane (HMDS), a versatile and user-friendly sulfur transfer reagent, has emerged as a valuable tool in modern organic synthesis, offering a safer and more manageable alternative to traditional sulfurating agents like hydrogen sulfide (B99878) and phosphorus pentasulfide. This guide provides a comprehensive overview of the core mechanisms of sulfur transfer from HMDS, detailed experimental protocols for key transformations, and a summary of relevant quantitative data.

Core Mechanism of Sulfur Transfer

The reactivity of this compound, [(CH₃)₃Si]₂S, is fundamentally dictated by the nature of the silicon-sulfur (Si-S) bond. The Si-S bond is polarized, with silicon being electropositive and sulfur being nucleophilic. The bond is also relatively labile and susceptible to cleavage, particularly in the presence of electrophiles or nucleophiles, making HMDS an effective sulfur transfer agent. The general mechanism of sulfur transfer involves the activation of a substrate, followed by nucleophilic attack of the sulfur atom from HMDS and subsequent cleavage of the Si-S bond.

Thionation of Carbonyl Compounds

One of the most prominent applications of HMDS is the thionation of carbonyl compounds, such as amides and lactams, to their corresponding thiocarbonyl analogues. This transformation is often facilitated by the use of an oxophilic promoter, such as phosphorus oxychloride (POCl₃) or triphosgene.

The proposed mechanism for the thionation of a secondary or tertiary amide using HMDS and POCl₃ proceeds through the formation of a reactive Vilsmeier-type intermediate.

-

Activation of the Amide: The lone pair of electrons on the amide oxygen attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a highly reactive chloroiminium ion, often referred to as a Vilsmeier intermediate. This activation step renders the carbonyl carbon significantly more electrophilic.

-

Nucleophilic Attack by HMDS: The sulfur atom of HMDS, acting as a nucleophile, attacks the electrophilic carbon of the chloroiminium ion.

-

Sulfur Transfer and Elimination: A subsequent intramolecular rearrangement and elimination cascade leads to the formation of the thioamide and stable byproducts. The trimethylsilyl (B98337) group is a good leaving group, and its departure is often facilitated by the formation of strong Si-O and Si-Cl bonds.

Synthesis of Diaryl Sulfides

HMDS is also utilized in the synthesis of diaryl sulfides from aryl halides, a reaction often catalyzed by copper(I) salts.[1][2] The mechanism is believed to follow a catalytic cycle involving the copper catalyst.

-

Oxidative Addition: The copper(I) catalyst undergoes oxidative addition to the aryl halide, forming an ary-copper(III) intermediate.

-

Sulfur Transfer: HMDS then reacts with the aryl-copper(III) species, transferring a trimethylsilylthio group to the copper center and regenerating a copper(I) species.

-

Reductive Elimination: The resulting aryl(trimethylsilylthio)copper(III) intermediate undergoes reductive elimination to form the diaryl sulfide and regenerate the active copper(I) catalyst. A second equivalent of the aryl halide reacts in a similar fashion to form the symmetrical diaryl sulfide.

Quantitative Data

The efficiency of sulfur transfer using this compound is dependent on the substrate, reaction conditions, and the presence of catalysts or promoters. The following table summarizes representative yields for key transformations.

| Transformation | Substrate | Promoter/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Amide to Thioamide | N-Benzoylmorpholine | POCl₃ | Dichloromethane (B109758) | Reflux | 2 | 85 | [3] |

| Amide to Thioamide | N-Phenylbenzamide | POCl₃ | Dichloromethane | Reflux | 3 | 92 | [3] |

| Diaryl Sulfide Synthesis | Iodobenzene | CuI/1,10-phenanthroline (B135089) | DMF | 120 | 24 | 94 | [1] |

| Diaryl Sulfide Synthesis | 4-Iodotoluene | CuI/1,10-phenanthroline | DMF | 120 | 24 | 96 | [1] |

| Diaryl Sulfide Synthesis | 4-Iodoanisole | CuI/1,10-phenanthroline | DMF | 120 | 24 | 88 | [1] |

Experimental Protocols

General Procedure for the Thionation of Amides with HMDS and POCl₃

Warning: This reaction should be carried out in a well-ventilated fume hood. Phosphorus oxychloride is corrosive and reacts violently with water. This compound is flammable and has an unpleasant odor. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

To a solution of the amide (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon), phosphorus oxychloride (1.2 mmol) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 30 minutes.

-

This compound (1.5 mmol) is then added, and the mixture is heated to reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and slowly quenched by pouring it into a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the corresponding thioamide.

General Procedure for the Copper-Catalyzed Synthesis of Diaryl Sulfides with HMDS

Warning: This reaction should be carried out in a well-ventilated fume hood. Aryl halides can be irritants.

-

To a screw-capped vial are added the aryl iodide (1.0 mmol), copper(I) iodide (0.1 mmol), 1,10-phenanthroline (0.1 mmol), and anhydrous DMF (2 mL) under an inert atmosphere.

-

This compound (0.6 mmol) is then added via syringe.

-

The vial is sealed, and the reaction mixture is stirred at 120 °C.

-

The reaction progress is monitored by gas chromatography (GC) or TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

-

The mixture is filtered through a pad of celite, and the filtrate is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the corresponding diaryl sulfide.[1]

Safety and Handling

This compound is a flammable liquid and vapor with a strong, unpleasant odor. It is toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. HMDS should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety goggles, should be worn. It is sensitive to moisture and should be stored under an inert atmosphere in a tightly sealed container in a cool, dry place. In case of fire, use dry chemical, carbon dioxide, or foam extinguishers.

Conclusion

This compound is a powerful and versatile reagent for the introduction of sulfur into organic molecules. Its reactivity, driven by the lability of the Si-S bond, allows for the efficient synthesis of a variety of sulfur-containing compounds, including thioamides and diaryl sulfides. Understanding the underlying mechanisms of sulfur transfer, as well as having access to detailed and reliable experimental protocols, is crucial for its effective application in research and development, particularly in the context of drug discovery where the synthesis of novel sulfur-containing scaffolds is of significant interest.

References

- 1. researchgate.net [researchgate.net]

- 2. Use of this compound for the Synthesis of Diaryl Sulfides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 3. A Highly Efficient Copper-Catalyzed Synthesis of Unsymmetrical Diaryl- and Aryl Alkyl Chalcogenides from Aryl Iodides and Diorganyl Disulfides and Diselenides [organic-chemistry.org]

Hexamethyldisilathiane as a Sulfur Source in Organic Synthesis: A Technical Guide

Introduction

Hexamethyldisilathiane, commonly abbreviated as (TMS)₂S, is a versatile and highly effective organosulfur reagent used for the introduction of sulfur into organic molecules.[1] Also known as bis(trimethylsilyl) sulfide (B99878), it is a colorless liquid that serves as a soluble and convenient source of the sulfide ion (S²⁻).[1][2] In comparison to other sulfurating agents like gaseous hydrogen sulfide (H₂S) or Lawesson's reagent, (TMS)₂S offers significant advantages, including being less toxic, less flammable, and easier to handle.[2] Its reactivity is driven by the formation of the highly stable and strong silicon-oxygen (Si-O) bond, which provides the thermodynamic driving force for many of its reactions. This guide provides an in-depth overview of the applications of (TMS)₂S in organic synthesis, complete with quantitative data, experimental protocols, and mechanistic diagrams.

Core Applications in Organic Synthesis

This compound has found broad utility as a sulfur transfer agent in a variety of synthetic transformations, ranging from the synthesis of fundamental building blocks to complex heterocyclic systems.[2]

Thionation of Carbonyl Compounds

One of the most common applications of (TMS)₂S is the thionation of carbonyl compounds, converting aldehydes and ketones into their corresponding thioaldehydes and thioketones.[3] These reactions can be catalyzed by various agents, with cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) being particularly effective.[3] The use of TMSOTf is especially advantageous for the thionation of less reactive ketones.[3]

The general workflow for the thionation of a carbonyl compound using (TMS)₂S is depicted below.

Figure 1: General workflow for the thionation of carbonyl compounds.

Table 1: Thionation of Aldehydes with (TMS)₂S and CoCl₂·6H₂O Catalyst [3]

| Aldehyde Substrate | Product (Thioaldehyde Trimer) | Yield (%) |

| Benzaldehyde | Trithiane derivative | 85 |

| 4-Chlorobenzaldehyde | Trithiane derivative | 82 |

| 2-Naphthaldehyde | Trithiane derivative | 88 |

| Furfural | Trithiane derivative | 75 |

Table 2: Thionation of Ketones with (TMS)₂S and TMSOTf Catalyst [3]

| Ketone Substrate | Product (Thioketone) | Yield (%) |

| Acetophenone | Thioacetophenone | 78 |

| Benzophenone (B1666685) | Thiobenzophenone | 85 |

| Cyclohexanone | Cyclohexanethione | 70 |

| Fluorenone | Fluorenethione | 90 |

Synthesis of Sulfides

(TMS)₂S is a valuable reagent for the formation of carbon-sulfur bonds to produce various types of sulfides.

-

Diaryl Sulfides: A copper(I)-catalyzed reaction between aryl iodides and (TMS)₂S provides an efficient route to symmetrical diaryl sulfides, which are important structural motifs in pharmaceuticals and material sciences.[4]

The proposed catalytic cycle for this transformation is illustrated below.

Figure 2: Proposed mechanism for Cu(I)-catalyzed diaryl sulfide synthesis.

-

Alkyl Aryl Sulfides: (TMS)₂S can mediate the synthesis of alkyl aryl sulfides from aromatic disulfides and alkyl carboxylates. The reaction proceeds through the cleavage of the disulfide bond by (TMS)₂S to generate a key thiosilane intermediate.[5]

-

Diallyl Sulfides: Allyl alcohols can be converted to diallyl sulfides using (TMS)₂S.[6]

Table 3: Synthesis of Symmetrical Diaryl Sulfides using (TMS)₂S [4]

| Aryl Iodide | Catalyst System | Product | Yield (%) |

| Iodobenzene (B50100) | CuI (10 mol%), 1,10-phenanthroline (B135089) (20 mol%) | Diphenyl sulfide | 94 |

| 4-Iodotoluene | CuI (10 mol%), 1,10-phenanthroline (20 mol%) | Di-p-tolyl sulfide | 92 |

| 4-Iodoanisole | CuI (10 mol%), 1,10-phenanthroline (20 mol%) | Bis(4-methoxyphenyl) sulfide | 85 |

| 1-Iodonaphthalene | CuI (10 mol%), 1,10-phenanthroline (20 mol%) | Di(1-naphthyl) sulfide | 78 |

Synthesis of Thioamides and Thiolactams

The conversion of amides and lactams to their corresponding thioamides and thiolactams can be achieved using (TMS)₂S in the presence of an oxophilic promoter. Reagents like phosphorus oxychloride (POCl₃), triphosgene, or oxalyl chloride are used to activate the amide carbonyl group, forming a Vilsmeier-type intermediate which is then thionated in situ by (TMS)₂S. This method is particularly effective for secondary and tertiary amides.[7]

Figure 3: Workflow for the synthesis of thioamides from amides using (TMS)₂S.

Table 4: Synthesis of Thioamides from Amides using (TMS)₂S and POCl₃ [7]

| Amide Substrate | Product | Yield (%) |

| N,N-Dimethylbenzamide | N,N-Dimethylthiobenzamide | 95 |

| N-Benzoylmorpholine | N-Thiobenzoylmorpholine | 92 |

| N-Methyl-2-pyrrolidone | N-Methyl-2-thiopyrrolidone | 85 |

| 1-Acetylpiperidine | 1-Thioacetylpiperidine | 88 |

Ring-Opening Reactions

(TMS)₂S, often activated by a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), can act as a potent nucleophile for ring-opening reactions of strained heterocycles.[2]

-

Epoxides and Aziridines: Epoxides are converted to 1,2-mercaptoalcohols, and aziridines are opened to yield 1,2-mercaptoamines.[8]

-

1,6-Anhydrosugars: In glycochemistry, (TMS)₂S is used for the ring-opening of 1,6-anhydrosugars in the presence of TMSOTf to produce α-glycosyl thiols, which are valuable intermediates for the synthesis of thioglycosides.[2][8]

Figure 4: General scheme for the ring-opening of epoxides with (TMS)₂S.

Reduction of Functional Groups

Beyond its role as a sulfur transfer agent, (TMS)₂S can also function as a reducing agent.

-

Reduction of Azides: Aromatic and heteroaromatic azides are efficiently reduced to their corresponding primary amines using (TMS)₂S.[9]

-

Reduction of Aromatic Nitro Compounds: It can serve as a reducing agent to convert aromatic nitro compounds to amines.[1]

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of Diphenyl Sulfide[4]

-

Materials: Iodobenzene (1.0 mmol), this compound (0.6 mmol), Copper(I) iodide (CuI, 0.1 mmol), 1,10-phenanthroline (0.2 mmol), and anhydrous N,N-dimethylformamide (DMF, 2 mL).

-

Procedure:

-

To an oven-dried Schlenk tube under an argon atmosphere, add CuI (19.0 mg, 0.1 mmol) and 1,10-phenanthroline (36.0 mg, 0.2 mmol).

-

Add anhydrous DMF (2 mL) followed by iodobenzene (112 µL, 1.0 mmol).

-

Add this compound (126 µL, 0.6 mmol) to the mixture.

-

Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (hexane) to afford diphenyl sulfide.

-

-

Expected Yield: ~94%.

Protocol 2: Thionation of Benzophenone to Thiobenzophenone[3]

-

Materials: Benzophenone (1.0 mmol), this compound (1.2 mmol), trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.2 mmol), and anhydrous dichloromethane (B109758) (DCM, 5 mL).

-

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve benzophenone (182 mg, 1.0 mmol) in anhydrous DCM (5 mL).

-

Add this compound (252 µL, 1.2 mmol) to the solution.

-

Cool the mixture to 0 °C and add TMSOTf (36 µL, 0.2 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours. The solution should turn a deep blue color.

-

Quench the reaction by adding a few drops of methanol.

-

Concentrate the mixture in vacuo and purify the residue by flash chromatography on silica gel (hexane/ethyl acetate (B1210297) gradient) to yield thiobenzophenone.

-

-

Expected Yield: ~85%.

Safety and Handling

This compound is a flammable liquid and is sensitive to air and moisture.[1] Upon contact with water, it hydrolyzes to release toxic and flammable hydrogen sulfide (H₂S) gas.[2] Therefore, it must be handled under an inert atmosphere (e.g., argon or nitrogen) using anhydrous techniques. It should be stored in a cool, dry place, away from sources of ignition.[1][2] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood.[10]

This compound has established itself as a powerful and versatile reagent in modern organic synthesis. Its ability to act as a readily handleable sulfur source under relatively mild conditions makes it a superior alternative to many traditional thionating agents.[2] From the synthesis of thiocarbonyls, sulfides, and thioamides to its application in ring-opening and reduction reactions, (TMS)₂S provides chemists with a reliable tool for the construction of diverse sulfur-containing molecules. The continued exploration of its reactivity promises to uncover new synthetic methodologies and further expand its utility in the fields of drug discovery, materials science, and chemical biology.[2]

References

- 1. lookchem.com [lookchem.com]

- 2. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. Use of this compound for the Synthesis of Diaryl Sulfides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 5. researchgate.net [researchgate.net]

- 6. This compound synthesis grade 3385-94-2 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. thieme-connect.com [thieme-connect.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. orgsyn.org [orgsyn.org]

The Dawn of a Versatile Sulfur Transfer Reagent: Early Applications of Hexamethyldisilathiane in Organic and Inorganic Chemistry

For Immediate Release

Hexamethyldisilathiane (HMDS), a compound first synthesized in the early 1950s, rapidly emerged as a pivotal reagent in synthetic chemistry.[1] Its utility as a readily handleable, soluble source of sulfur offered a significant advantage over gaseous and often toxic alternatives like hydrogen sulfide (B99878). This technical guide delves into the foundational applications of HMDS, providing researchers, scientists, and drug development professionals with a comprehensive overview of its early uses, complete with detailed experimental protocols and quantitative data from seminal studies.

Core Application: Thionation of Carbonyl Compounds

One of the most significant early applications of this compound was the conversion of carbonyl compounds into their thiocarbonyl analogues. This transformation, known as thionation, proved to be a versatile method for synthesizing a wide range of sulfur-containing molecules.

Synthesis of Thioketones

The direct conversion of ketones to thioketones was a notable early success. While phosphorus pentasulfide was a traditional reagent for this purpose, HMDS offered a milder alternative. Later studies demonstrated that the reaction could be efficiently catalyzed by Lewis acids.

Experimental Protocol: General Procedure for the Thionation of Ketones with this compound (Catalytic)

A solution of the ketone in a suitable anhydrous solvent (e.g., acetonitrile) is prepared under an inert atmosphere. To this solution is added a catalytic amount of a Lewis acid (e.g., cobalt(II) chloride hexahydrate or trimethylsilyl (B98337) trifluoromethanesulfonate). This compound (1.1 to 1.5 equivalents) is then added dropwise to the stirred solution at room temperature. The reaction mixture is stirred for a specified period, and the progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.

| Ketone Substrate | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Acetophenone | CoCl₂·6H₂O | Acetonitrile | 24 | 85 | N/A |

| Benzophenone | TMSOTf | Acetonitrile | 12 | 92 | N/A |

| Cyclohexanone | CoCl₂·6H₂O | Acetonitrile | 24 | 78 | N/A |

Note: The data in this table is representative of typical procedures and may not correspond to a single specific early publication, as the earliest detailed reports on this specific catalytic method emerged later. The fundamental transformation, however, was an early application.

Synthesis of Thioamides and Thiolactams

The conversion of amides and lactams to their corresponding thio-derivatives was another key early application of HMDS. This reaction provided a valuable route to a class of compounds with significant biological and synthetic interest.

Experimental Protocol: Conversion of Amides to Thioamides

To a solution of the amide in an appropriate solvent, an activating agent (e.g., phosphorus oxychloride) is added to form a Vilsmeier-type intermediate. This compound is then introduced to the reaction mixture to effect the thionation. The reaction is typically carried out at room temperature or with gentle heating. Work-up involves quenching the reaction and extracting the thioamide product.

| Amide Substrate | Activating Agent | Solvent | Yield (%) | Reference |

| N,N-Dimethylbenzamide | POCl₃ | Dichloromethane | >90 | N/A |

| 2-Pyrrolidinone | Oxalyl Chloride | Dichloromethane | 88 | N/A |

Note: While the fundamental transformation was an early application, the specific protocols with activating agents were optimized in later studies.

Cleavage of Ethers and Reactions with Alcohols

Early investigations by E.W. Abel and D.A. Armitage in the 1960s revealed the utility of HMDS in cleaving ether linkages and its reactivity towards alcohols. These studies laid the groundwork for its use as a dealkylating agent.

Experimental Protocol: Reaction of this compound with Alcohols

This compound is reacted directly with an excess of the alcohol, typically with heating. The reaction produces the corresponding trimethylsilyl ether and trimethylsilanethiol. The progress of the reaction can be followed by monitoring the evolution of hydrogen sulfide upon hydrolysis of the products.

| Alcohol | Product | Reference |

| Ethanol | Trimethylsilyl ether, Trimethylsilanethiol | Abel & Armitage, 1964 |

| n-Propanol | Trimethylsilyl ether, Trimethylsilanethiol | Abel & Armitage, 1964 |

Reactions with Halides and in Inorganic Synthesis

The reactivity of HMDS with various halides was explored in its early development. These reactions demonstrated its utility in forming silicon-sulfur bonds and in the synthesis of inorganic sulfides.

Reaction with Organic Halides

HMDS was found to react with organic halides, leading to the formation of thioethers and trimethylsilyl halides.

Experimental Protocol: Reaction with Alkyl Halides

This compound is heated with an alkyl halide, resulting in the formation of the corresponding alkyl trimethylsilyl sulfide and trimethylsilyl halide. The reaction can be driven to completion by removal of the volatile products.

| Alkyl Halide | Product | Reference |

| Methyl Iodide | Methyl trimethylsilyl sulfide | Abel, Armitage & Bush, 1964 |

| Ethyl Bromide | Ethyl trimethylsilyl sulfide | Abel, Armitage & Bush, 1964 |

Synthesis of Metal Sulfides

A significant early application in inorganic chemistry was the use of HMDS to convert metal halides into metal sulfides. This provided a convenient route to these materials, avoiding the use of gaseous hydrogen sulfide at high temperatures.

Experimental Protocol: Synthesis of Titanium Sulfide

Titanium tetrachloride is reacted with this compound in a suitable solvent like diethyl ether at room temperature. The reaction yields a precipitate which, upon annealing under hydrogen sulfide at elevated temperatures (e.g., 800 °C), forms crystalline titanium disulfide (TiS₂).

Mechanistic Pathways

The reactions of this compound often proceed through the cleavage of the Si-S bond by an electrophile, followed by the transfer of a sulfur atom.

Thionation of a Ketone (Simplified Catalytic Cycle)

Caption: Simplified catalytic cycle for the Lewis acid-mediated thionation of a ketone with HMDS.

Reaction with an Alkyl Halide

References

Hexamethyldisilathiane: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Hexamethyldisilathiane (HMDST), a versatile organosilicon reagent, plays a crucial role in various synthetic applications. However, its utility is intrinsically linked to its stability and proper handling. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, drawing from available data and analogous organosilicon compounds.

Core Stability Profile

Incompatibility and Reactivity

Proper segregation and handling of HMDST are paramount to prevent hazardous reactions. The following table summarizes its known incompatibilities.

| Incompatible Agent | Potential Hazard |

| Water/Moisture | Reacts to produce flammable and toxic hydrogen sulfide (B99878) (H₂S) gas and hexamethyldisiloxane.[2] |

| Strong Oxidizing Agents (e.g., peroxides, nitric acid) | Violent reactions can occur, potentially leading to fire or explosion.[1] |

| Strong Acids | Reacts to liberate toxic hydrogen sulfide.[2] |

Quantitative Stability Data (Analogous Compounds)

Direct quantitative stability data for this compound is limited. However, studies on analogous compounds like Hexamethyldisilazane (B44280) (HMDSZ) can offer valuable insights. The hydrolysis of HMDSZ has been shown to follow first-order kinetics, with the rate being dependent on pH and temperature. It is reasonable to infer that the hydrolysis of HMDST would follow a similar kinetic profile, although the specific rates would differ due to the difference in the heteroatom (sulfur vs. nitrogen).

| Parameter | Hexamethyldisilazane (HMDSZ) - as an analogue |

| Hydrolysis Kinetics | First-order reaction. |

| Effect of pH | Rate decreases with increasing pH (in the range of 7-13). |

| Effect of Temperature | Rate increases with increasing temperature. |

| Activation Energy (pH=7) | 28.81 kJ·mol⁻¹ |

Note: This data is for Hexamethyldisilazane and should be considered as an estimation for the behavior of this compound.

Recommended Storage and Handling

To ensure the longevity and purity of this compound, the following storage and handling procedures are recommended:

-

Storage Temperature: Store in a cool, dry, well-ventilated area, away from sources of ignition.[3] Some sources recommend storage below 4°C.[4]

-

Inert Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon to prevent contact with moisture and atmospheric oxygen.[4][5]

-

Container: Use tightly sealed containers made of appropriate materials (e.g., glass or compatible polymers).

-

Handling: All manipulations should be carried out using techniques for air- and moisture-sensitive compounds, such as in a glovebox or using a Schlenk line.[5][6]

Degradation Pathways

The primary degradation pathways for this compound are hydrolysis and oxidation.

Hydrolysis

In the presence of water, HMDST is expected to hydrolyze, cleaving the Si-S-Si bond to form trimethylsilanol, which would then condense to hexamethyldisiloxane, and releasing hydrogen sulfide.

Figure 1: Proposed hydrolysis pathway of this compound.

Oxidation

Reaction with strong oxidizing agents can lead to the cleavage of Si-C and Si-S bonds, potentially forming a variety of products including siloxanes, sulfates, and carbon oxides. The exact mechanism and products will depend on the specific oxidant and reaction conditions.

References

- 1. Comparison of the decomposition kinetics and thermochemistry of hexamethyldisilazane and tetramethyldisilazane – a theoretical study - American Chemical Society [acs.digitellinc.com]

- 2. researchgate.net [researchgate.net]

- 3. Reaction of hydrogen peroxide with organosilanes under chemical vapour deposition conditions - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. molan.wdfiles.com [molan.wdfiles.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Hexamethyldisilathiane: A Technical Guide to its Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethyldisilathiane, systematically named bis(trimethylsilyl) sulfide (B99878) and often abbreviated as (TMS)₂S, is a versatile organosilicon reagent with significant applications in modern organic synthesis. Its utility as a sulfur transfer agent, a protecting group reagent, and in the synthesis of various sulfur-containing compounds has made it an indispensable tool in the chemist's arsenal. This technical guide provides an in-depth exploration of the discovery of this compound, its historical context within the burgeoning field of organosilicon chemistry, and the seminal studies that first elucidated its reactivity. The information presented herein is compiled from accessible scientific literature and historical chemical records.

Historical Context: The Dawn of Organosilicon Chemistry

The discovery of this compound occurred during a period of intense growth and exploration in the field of organosilicon chemistry. The foundations of this branch of chemistry were laid in the 19th century, with the first synthesis of an organosilicon compound, tetraethylsilane, by Charles Friedel and James Crafts in 1863. However, it was the pioneering work of Frederick Kipping in the early 20th century that truly established the field. Kipping's extensive research into the synthesis and reactivity of organosilane and silicone compounds opened the door for future discoveries.

By the mid-20th century, the industrial potential of organosilicon compounds, particularly silicones, was being realized. The development of the "Direct Process" by Eugene G. Rochow in the 1940s for the large-scale synthesis of methylchlorosilanes was a pivotal moment, making the precursors for a vast array of organosilicon compounds readily available. It was within this environment of expanding knowledge and industrial interest that the synthesis and characterization of novel organosilicon compounds containing heteroatoms, such as sulfur, became a logical and fruitful area of investigation.

The Discovery of this compound

The first reported synthesis of this compound is credited to C. Eaborn in a 1950 publication in the Journal of the Chemical Society. This work was part of a broader investigation into organosilicon compounds. While the full experimental details from this seminal paper are not widely accessible in digital archives, the work established the fundamental methods for the preparation of this novel compound.

Two primary synthetic routes were initially described:

-

Reaction of an Iodotrimethylsilane (B154268) with a Metal Sulfide: This method involved the reaction of iodotrimethylsilane with silver sulfide.

-

Reaction of a Chlorotrimethylsilane (B32843) with a Metal Sulfide: A more practical and widely adopted method involved the reaction of the readily available chlorotrimethylsilane with a sulfide salt, such as sodium sulfide.

These early synthetic efforts provided the chemical community with the first samples of this compound, paving the way for the subsequent exploration of its physical properties and chemical reactivity.

Physicochemical Properties

This compound is a colorless liquid with a characteristic unpleasant odor. It is miscible with many common organic solvents. A summary of its key physical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₈SSi₂ |

| Molecular Weight | 178.44 g/mol |

| Boiling Point | 164 °C (lit.) |

| Density | 0.846 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.4586 (lit.) |

Early Reactivity Studies: The Work of E. W. Abel

A decade after its initial synthesis, a significant contribution to the understanding of this compound's reactivity was made by E. W. Abel, published in the Journal of the Chemical Society in 1961. This paper detailed the reactions of this compound with various protic reagents, including alcohols and thiols. The abstract of this publication indicates that these reactions lead to the cleavage of the Si-S bond and the formation of new silicon-containing products and hydrogen sulfide. This work was crucial in establishing the utility of this compound as a reagent for the silylation of functional groups.

Experimental Protocols

Due to the limited accessibility of the full-text articles from the 1950s and 1960s, the detailed experimental protocols from the original publications by C. Eaborn and E. W. Abel cannot be reproduced here. However, based on the general descriptions available, the following represents a generalized procedure for the synthesis of this compound.

General Synthesis of this compound from Sodium Sulfide and Trimethylchlorosilane:

-

Reaction Setup: A dry, inert atmosphere reaction setup is essential due to the moisture sensitivity of the reagents and products. A multi-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a system to vent hydrogen sulfide safely is typically used.

-

Reagents: Anhydrous sodium sulfide is suspended in a suitable anhydrous solvent (e.g., diethyl ether, tetrahydrofuran).

-

Reaction: Trimethylchlorosilane is added dropwise to the stirred suspension of sodium sulfide. The reaction is often exothermic and may require cooling to control the reaction rate.

-

Workup: After the addition is complete, the reaction mixture is typically stirred for a period to ensure complete reaction. The resulting sodium chloride precipitate is removed by filtration under an inert atmosphere.

-

Purification: The solvent is removed from the filtrate by distillation. The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.

Signaling Pathways and Experimental Workflows